1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine - 1005563-37-0

1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine

Catalog Number: EVT-2862877
CAS Number: 1005563-37-0
Molecular Formula: C10H10ClN3O
Molecular Weight: 223.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer activity: [, , , , ] Many pyrazole derivatives have shown promising anticancer activity against various cancer cell lines. This is attributed to their ability to inhibit various targets involved in cancer cell growth and proliferation, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.
  • Anti-inflammatory activity: [, , ] Some pyrazole derivatives exhibit anti-inflammatory properties, making them potential therapeutic agents for inflammatory diseases. They often act by inhibiting inflammatory pathways, such as the NLRP3 inflammasome and p38 MAP kinase.
  • Antimicrobial activity: [] Certain pyrazole derivatives have demonstrated antimicrobial activity against various bacteria and fungi.
Synthesis Analysis
  • Condensation reactions: [, , , ] One common approach involves condensing different starting materials, such as hydrazines, diketones, and aldehydes, to form the pyrazole ring.
  • Multicomponent reactions: [, ] These reactions allow for the efficient synthesis of complex pyrazole derivatives from readily available starting materials in a single step.
  • C-F activation: [] This method utilizes the activation of carbon-fluorine bonds to introduce pyrazole moieties into molecules.
Molecular Structure Analysis

The molecular structure of pyrazole derivatives can significantly impact their properties and activities. Researchers often employ techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods like density functional theory (DFT) to elucidate the structure of these compounds [, , , , , , , , , ]. Understanding the structural features that contribute to specific biological activities is crucial for designing more effective drug candidates.

Chemical Reactions Analysis
  • Nucleophilic substitution: [] The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for the introduction of various substituents.
  • Electrophilic substitution: [] The electron-rich pyrazole ring can also undergo electrophilic substitution reactions, leading to the formation of diverse derivatives.
  • Metal complexation: [] Pyrazole derivatives can act as ligands and form complexes with various metal ions.

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently being evaluated in a phase 2 clinical study for treating Cushing's syndrome. []
  • Relevance: Although structurally distinct from 1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine, CORT125134 shares a common pharmacophore, the 1H-pyrazol-4-yl moiety. This ring system is a crucial element for binding to the glucocorticoid receptor. []

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This compound is an analog of the pyrazolo[3,4-b]pyridine derivative, TAS-116, a selective inhibitor of HSP90α and HSP90β. TAS-116 shows potential as an anticancer agent due to its oral bioavailability and potent antitumor effects observed in an NCI-H1975 xenograft mouse model. []
  • Relevance: Similar to 1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine, this compound incorporates a 1-methyl-1H-pyrazol-4-yl group. This structural similarity suggests a possible interaction with similar biological targets. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a potent, irreversible inhibitor of oncogenic EGFR mutants, including the T790M mutation, while demonstrating selectivity over wild-type EGFR. This compound shows promise as a treatment for EGFR-driven non-small cell lung cancer (NSCLC) and is currently in Phase I clinical trials. []
  • Relevance: The structure of PF-06747775 incorporates a 1-methyl-1H-pyrazol-4-yl group, highlighting a crucial structural feature shared with 1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine. The presence of this group in both compounds suggests potential interaction with comparable biological targets. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a selective, orally bioavailable, small-molecule inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2). It shows promise for treating cancers driven by the RAS/RAF/MEK/ERK signaling cascade, including those with BRAF or RAS mutations. []
  • Relevance: Although structurally different from 1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine, GDC-0994 contains a 1-methyl-1H-pyrazol-5-yl moiety. This close structural analog to the 1-methyl-1H-pyrazol-4-yl group present in the target compound suggests potential overlap in their biological activity profiles. []

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib)

  • Compound Description: Volitinib acts as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor. This compound shows promise for treating various cancers and is currently undergoing clinical development. []
  • Relevance: This compound contains the 1-methyl-1H-pyrazol-4-yl group, a key structural feature also present in 1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine. []

2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound is a structurally complex molecule containing multiple heterocyclic rings. Its biological activity and potential applications are not discussed in the provided abstract. []
  • Relevance: The compound shares a 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl moiety with 1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine. The presence of this specific structural motif suggests potential similarities in their chemical and physical properties. []

Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide

  • Compound Description: This compound is a potent and selective inhibitor of the NLRP3 inflammasome. It shows promise as a therapeutic agent for treating various inflammatory disorders, as evidenced by its efficacy in preclinical models of cryopyrin-associated periodic syndrome (CAPS). []
  • Relevance: This compound contains the 1-methyl-1H-pyrazol-4-yl group, a crucial structural feature also present in 1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine. []

Properties

CAS Number

1005563-37-0

Product Name

1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine

IUPAC Name

1-[(4-chlorophenoxy)methyl]pyrazol-4-amine

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66

InChI

InChI=1S/C10H10ClN3O/c11-8-1-3-10(4-2-8)15-7-14-6-9(12)5-13-14/h1-6H,7,12H2

InChI Key

XGXXRETURATBRV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCN2C=C(C=N2)N)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.